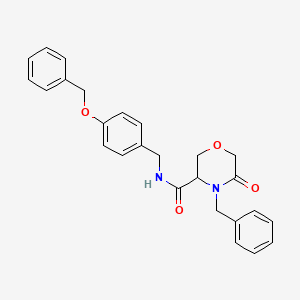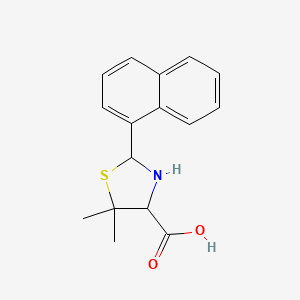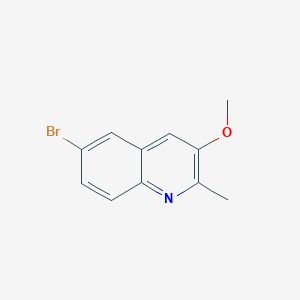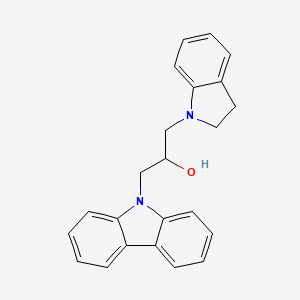
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-Carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex organic compound featuring a carbazole ring system fused to a dihydroindole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a carbazole derivative is reacted with a suitable indole derivative under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction times and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydroxyl group or other substituents on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide), high temperatures
Major Products Formed:
Oxidized derivatives: Carbazole-9-carboxylic acid derivatives
Reduced forms: Dihydrocarbazole derivatives
Substituted derivatives: Various substituted carbazoles depending on the nucleophile used
科学的研究の応用
Organic Electronics: The compound's carbazole core makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Materials Science: Use in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism by which 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol exerts its effects depends on its specific application. In OLEDs, for example, the compound may act as a host material, facilitating the transport of electrons and enhancing the efficiency of the device. The molecular targets and pathways involved typically include interactions with other organic molecules within the device, leading to improved charge transport and light emission.
類似化合物との比較
9H-Carbazole
2-(9H-Carbazol-9-yl)ethyl acrylate
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Uniqueness: 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol stands out due to its unique structural features, particularly the combination of the carbazole and dihydroindole rings. This structural uniqueness contributes to its distinct electronic and optical properties, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYWFSYMQSEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)
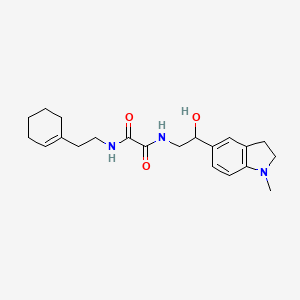
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2950370.png)
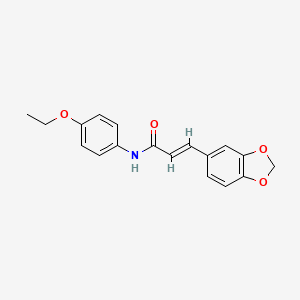
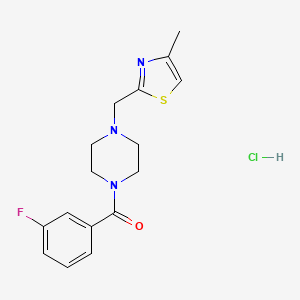
![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)

![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)
